molecular formula C9H11N B195494 1-Benzylaziridine CAS No. 1074-42-6

1-Benzylaziridine

Cat. No.: B195494
CAS No.: 1074-42-6
M. Wt: 133.19 g/mol
InChI Key: CASDNPHWJOQUQX-UHFFFAOYSA-N
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Description

1-Benzylaziridine is an organic compound with the molecular formula C₉H₁₁N. It is a derivative of aziridine, where the aziridine ring is substituted with a benzyl group. Aziridines are three-membered nitrogen-containing heterocycles, known for their high ring strain and reactivity. The benzyl group in this compound adds to its chemical versatility, making it a valuable intermediate in organic synthesis.

Mechanism of Action

1-Benzylaziridine, also known as N-Benzylaziridine, is a chemical compound with the molecular formula C9H11N . This compound is part of the aziridine family, which are highly strained three-membered rings . The mechanism of action of this compound involves several aspects, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Aziridines, in general, are known for their high reactivity due to the strain in the three-membered ring . This makes them useful in various chemical reactions and synthesis processes .

Mode of Action

The mode of action of this compound primarily involves nucleophilic ring-opening reactions . The strain in the aziridine ring makes it highly reactive to attack from nucleophilic species . This reactivity is utilized in various synthetic processes, including the formation of polyamines .

Biochemical Pathways

Aziridines are known to be involved in the synthesis of nitrogen-containing biologically active molecules . They are used in the formation of various building blocks, including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

The high reactivity of aziridines, including this compound, can lead to various chemical transformations, which can have significant effects at the molecular and cellular level .

Action Environment

Factors such as temperature, ph, and the presence of other chemical species can potentially influence the reactivity and stability of aziridines .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylaziridine can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethylene oxide under basic conditions. This reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by ring closure to form the aziridine ring.

Another method involves the reduction of N-benzylideneaniline using a reducing agent such as lithium aluminum hydride. This reduction leads to the formation of this compound through the intermediate formation of an imine.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylaziridine undergoes a variety of chemical reactions, including:

    Nucleophilic Ring Opening: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of N-oxides.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Ring Opening: Reagents such as sodium azide, sodium methoxide, and thiols are commonly used. Reactions are typically carried out in polar solvents like methanol or dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide or peracids are used as oxidizing agents, often in the presence of a catalyst.

    Substitution: Electrophilic reagents such as bromine or nitric acid are used for substitution reactions on the benzyl group.

Major Products Formed:

    Nucleophilic Ring Opening: Products include aziridine derivatives with various substituents, depending on the nucleophile used.

    Oxidation: N-oxides of this compound.

    Substitution: Substituted benzylaziridines, such as bromobenzylaziridine or nitrobenzylaziridine.

Scientific Research Applications

1-Benzylaziridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into the use of this compound derivatives as potential therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.

    Industry: In the polymer industry, this compound is used in the synthesis of polyamines and other nitrogen-containing polymers. These materials have applications in coatings, adhesives, and sealants.

Comparison with Similar Compounds

    Aziridine: The parent compound of 1-Benzylaziridine, with a simpler structure and similar reactivity.

    N-Benzylaziridine: A closely related compound with similar chemical properties.

    Azetidine: A four-membered nitrogen-containing ring, less strained than aziridine but with similar reactivity.

Uniqueness of this compound: this compound stands out due to the presence of the benzyl group, which enhances its reactivity and versatility in chemical synthesis. This substitution allows for a broader range of chemical transformations and applications compared to simpler aziridines.

Properties

IUPAC Name

1-benzylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-4-9(5-3-1)8-10-6-7-10/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASDNPHWJOQUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148037
Record name Aziridine, 1-benzyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-42-6
Record name 1-Benzylaziridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1074-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylethylenimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzylaziridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aziridine, 1-benzyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYLETHYLENIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LG9J0U7NL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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